molecular formula C11H11FN2O4S2 B2575923 methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate CAS No. 899966-45-1

methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate

Cat. No.: B2575923
CAS No.: 899966-45-1
M. Wt: 318.34
InChI Key: PLMITPNIOXBEIP-UHFFFAOYSA-N
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Description

“Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate” is a chemical compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Scientific Research Applications

Solvent Effects on Molecular Aggregation

A study on thiadiazole compounds explored the effects of solvent on molecular aggregation, indicating that these compounds could be used in studying solvent-dependent properties and aggregation behavior in organic chemistry and materials science (Matwijczuk et al., 2016).

Green Synthesis and Antioxidant Potential

Research on the green synthesis of propanehydrazides, which involve similar fluorinated and thiadiazole components, highlighted their antioxidant potential, suggesting applications in developing pharmaceuticals with antioxidant properties (Zaheer et al., 2015).

Synthesis of Fluorinated Thiadiazoles

Another study involved the synthesis of trifluoromethyl-substituted thiadiazoles, indicating the utility of fluorinated thiadiazole derivatives in synthetic organic chemistry for creating compounds with potential electronic and optical applications (Mlostoń et al., 1996).

Imaging Hypoxia in Tumor Tissue

The development of radiotracers for imaging hypoxic tumor tissue, using compounds similar to the subject chemical, showcases the potential role of fluorinated thiadiazoles in diagnostic medicine and oncology research (Malik et al., 2012).

Synthesis and Mesomorphic Properties

Research on the synthesis of chiral benzoates and fluorobenzoates, including the study of their mesomorphic properties, indicates the relevance of such compounds in materials science, particularly in the development of liquid crystal technologies (Milewska et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with KATP channels and AMPA receptors . These interactions are essential for its pharmacological effects, such as modulation of insulin release and neurotransmission. The compound’s ability to bind to these targets is facilitated by its unique chemical structure, which allows it to fit into specific binding sites on the enzymes and receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KATP channels can lead to changes in cellular energy status and insulin secretion in pancreatic cells . Additionally, its effects on AMPA receptors can influence neuronal signaling and plasticity, impacting learning and memory processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its binding to KATP channels inhibits insulin release, while its interaction with AMPA receptors modulates synaptic transmission . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the binding site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antihypertensive or antidiabetic actions . At higher doses, it can cause toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired pharmacological effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy metabolism, or to the nucleus, where it can affect gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O4S2/c1-6(10(15)18-2)19-11-13-8-4-3-7(12)5-9(8)20(16,17)14-11/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMITPNIOXBEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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